(S)-2-Methoxy-3-phenylpropanoic acid synthesis pathway and mechanism
(S)-2-Methoxy-3-phenylpropanoic acid synthesis pathway and mechanism
This technical guide details the synthesis pathway, mechanism, and experimental protocols for (S)-2-Methoxy-3-phenylpropanoic acid , a critical chiral intermediate in the development of PPAR agonists (e.g., Ragaglitazar, Tesaglitazar) and other metabolic disease therapeutics.
Executive Summary
(S)-2-Methoxy-3-phenylpropanoic acid (CAS: 61403-68-7) is an
This guide presents a biomimetic synthesis pathway starting from L-Phenylalanine . This route is preferred for its atom economy and defined stereochemistry, utilizing a "double inversion" mechanism to retain the (S)-configuration during the critical diazotization step, followed by a controlled O-methylation.
Key Chemical Data
| Property | Specification |
| IUPAC Name | (2S)-2-Methoxy-3-phenylpropanoic acid |
| Molecular Formula | |
| Molecular Weight | 180.20 g/mol |
| Chirality | (S)-Enantiomer |
| Key Precursor | L-Phenylalanine (CAS: 63-91-2) |
Retrosynthetic Analysis & Pathway Logic
The synthesis strategy relies on the Chiral Pool approach. Rather than resolving a racemic mixture, we utilize the naturally occurring chirality of L-Phenylalanine.
Pathway Logic
-
Precursor Selection: L-Phenylalanine possesses the (S)-configuration.
-
Functional Group Transformation (Step 1): The amino group is converted to a hydroxyl group via diazotization. Crucially, this step proceeds with retention of configuration due to anchimeric assistance by the neighboring carboxylate group, preventing racemization.
-
Etherification (Step 2): The resulting
-hydroxy acid is O-methylated. This step requires specific conditions to prevent elimination or racemization (via enolization) of the acidic -proton.
Pathway Visualization
Figure 1: Synthetic pathway from L-Phenylalanine to the target methoxy acid, highlighting the retention of configuration mechanism.
Detailed Experimental Protocols
Step 1: Diazotization of L-Phenylalanine
This step converts the primary amine to a hydroxyl group while retaining the (S)-stereocenter.
Reagents:
-
L-Phenylalanine (1.0 eq)
-
Sodium Nitrite (
, 1.5 eq) -
Sulfuric Acid (
, excess)
Protocol:
-
Dissolution: In a round-bottom flask, dissolve L-Phenylalanine (16.5 g, 100 mmol) in 1M
(150 mL). -
Cooling: Cool the solution to
in an ice bath. -
Addition: Dropwise add a solution of
(10.5 g, 150 mmol) in water (50 mL) over 60 minutes. Critical: Maintain temperature to control nitrogen evolution. -
Reaction: Stir at
for 3 hours, then allow to warm to room temperature overnight. -
Workup: Extract the aqueous phase with Ethyl Acetate (
mL). Combine organic layers, wash with brine, dry over anhydrous , and concentrate in vacuo. -
Purification: Recrystallize from minimal Ethyl Acetate/Hexane if necessary.
-
Yield/Data: Expect ~60-75% yield of (S)-2-hydroxy-3-phenylpropanoic acid (Phenyllactic acid).
-
Checkpoint: Optical Rotation
( ).
-
Step 2: Selective O-Methylation
This is the most sensitive step. To avoid racemization, we employ a controlled Williamson ether synthesis using Sodium Hydride (NaH).
Reagents:
-
(S)-2-Hydroxy-3-phenylpropanoic acid (1.0 eq)
-
Sodium Hydride (60% dispersion in oil, 2.5 eq)
-
Methyl Iodide (MeI, 1.5 eq)
-
THF (Anhydrous)
Protocol:
-
Preparation: Suspend NaH (2.5 eq) in anhydrous THF under Argon/Nitrogen atmosphere at
. -
Deprotonation: Dissolve the hydroxy acid (from Step 1) in anhydrous THF and add dropwise to the NaH suspension.
-
Note: The first equivalent of NaH neutralizes the carboxylic acid; the second deprotonates the hydroxyl group. Evolution of
gas will be observed.
-
-
Methylation: After stirring for 30 minutes at
, add Methyl Iodide (1.5 eq) dropwise. -
Reaction: Stir at
for 1 hour, then allow to warm to room temperature for 3-4 hours. -
Quench: Carefully quench with cold water (excess NaH will react vigorously).
-
Workup: Acidify with 1N HCl to pH ~2. Extract with Diethyl Ether (
). Dry over and concentrate. -
Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).
Alternative "Soft" Methylation (High Fidelity):
If racemization is observed with NaH, use Silver Oxide (
-
Protocol: Stir the hydroxy acid methyl ester with
(2 eq) and MeI (5 eq) in DMF. Hydrolyze the ester subsequently with LiOH. This method avoids the highly basic conditions that risk enolization.
Mechanistic Deep Dive
Stereochemical Retention in Diazotization
The conversion of L-Phe to (S)-Phenyllactic acid is a classic example of Neighboring Group Participation (NGP) .
-
Diazonium Formation: The amine reacts with nitrous acid to form a diazonium salt (
). -
Intramolecular Attack (Inversion #1): The neighboring carboxylate oxygen attacks the
-carbon, displacing and forming a transient, strained -lactone ring. This is an -like process, inverting the center from (S) to (R) (transiently). -
Hydrolysis (Inversion #2): Water attacks the
-lactone at the -carbon, opening the ring. This second attack inverts the center back to (S) .-
Net Result: Retention of Configuration.
-
Methylation Mechanism
The O-methylation proceeds via a standard
-
Nucleophile: The secondary alkoxide oxygen.
-
Electrophile: The methyl carbon of MeI.
-
Stereochemistry: The C-O bond at the chiral center remains intact. Therefore, the configuration is retained .
Figure 2: Mechanistic flow showing the double inversion during diazotization and the direct alkylation during methylation.
Quality Control & Characterization
To validate the synthesis, the following analytical parameters should be met.
| Technique | Expected Data | Interpretation |
| Phenyl ring protons | ||
| Chiral center proton (deshielded by O) | ||
| Diagnostic Methoxy Singlet | ||
| Benzylic protons | ||
| Characteristic shift for | ||
| Methoxy carbon | ||
| Optical Rotation | Negative Rotation ( | Confirming (S)-enantiomer (vs. reference) |
Note on Optical Rotation: The specific rotation is sensitive to solvent and concentration.[1] It is recommended to compare the value against a commercially purchased standard of (S)-2-methoxy-3-phenylpropanoic acid (CAS 61403-68-7) for the first batch validation.
References
-
Synthesis of PPAR Agonist Intermediates: Ebdrup, S., et al. "Synthesis and biological and structural characterization of the dual-acting peroxisome proliferator-activated receptor alpha/gamma agonist ragaglitazar." Journal of Medicinal Chemistry, 2003, 46(8), 1306-1317. Link
-
Diazotization Mechanism: Van Draanen, N. A., & Hengst, S. "The Conversion of L-Phenylalanine to (S)-2-Hydroxy-3-phenylpropanoic Acid: A Simple, Visual Example of a Stereospecific SN2 Reaction." Journal of Chemical Education, 2010, 87(6), 623-624. Link
-
Methylation Conditions: Tundo, P., & Selva, M. "The Chemistry of Dimethyl Carbonate." Accounts of Chemical Research, 2002, 35(9), 706-716. (Discusses alternative green methylation strategies). Link
-
Purdie Methylation (Silver Oxide): Purdie, T., & Irvine, J. C.[2] "The alkylation of sugars."[3] Journal of the Chemical Society, Transactions, 1903, 83, 1021-1037. (Classic reference for non-racemizing methylation). Link
